molecular formula C13H15N3O B1532009 5-Ethyl-7-phenyl-2,5,8-triazaspiro[3.4]oct-7-en-6-one CAS No. 2098079-83-3

5-Ethyl-7-phenyl-2,5,8-triazaspiro[3.4]oct-7-en-6-one

Cat. No.: B1532009
CAS No.: 2098079-83-3
M. Wt: 229.28 g/mol
InChI Key: AHTVQEBBBJTXAP-UHFFFAOYSA-N
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Description

5-Ethyl-7-phenyl-2,5,8-triazaspiro[34]oct-7-en-6-one is a unique chemical compound known for its distinctive spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Ethyl-7-phenyl-2,5,8-triazaspiro[3.4]oct-7-en-6-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Spirocyclic Core: The initial step involves the formation of the spirocyclic core through a cyclization reaction. This can be achieved by reacting a suitable precursor with a cyclizing agent under controlled conditions.

    Introduction of Functional Groups: Subsequent steps involve the introduction of the ethyl and phenyl groups. This can be done through alkylation and arylation reactions using appropriate reagents.

    Final Cyclization and Purification: The final step involves the cyclization of the intermediate compound to form the desired spirocyclic structure. The product is then purified using techniques such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Ethyl-7-phenyl-2,5,8-triazaspiro[3.4]oct-7-en-6-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents for substitution include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperature and pressure.

    Substitution: Halogens, nucleophiles, and other substituents under appropriate solvent and temperature conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound. Substitution reactions can result in various substituted derivatives.

Scientific Research Applications

5-Ethyl-7-phenyl-2,5,8-triazaspiro[3.4]oct-7-en-6-one has a wide range of scientific research applications, including:

    Chemistry: The compound is used in the synthesis of novel materials and as a building block for complex organic molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: The compound is explored for its potential therapeutic applications, particularly in drug discovery and development.

    Industry: It is used in the development of advanced materials and as a precursor for various industrial chemicals.

Mechanism of Action

The mechanism of action of 5-Ethyl-7-phenyl-2,5,8-triazaspiro[3.4]oct-7-en-6-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    5-Ethyl-7-phenyl-2,5,8-triazaspiro[3.4]oct-6-one: A similar compound with a slight structural variation.

    7-Phenyl-2,5,8-triazaspiro[3.4]oct-7-en-6-one: Another related compound with a different substitution pattern.

    5-Ethyl-2,5,8-triazaspiro[3.4]oct-7-en-6-one: A compound with a similar spirocyclic core but different substituents.

Uniqueness

5-Ethyl-7-phenyl-2,5,8-triazaspiro[3.4]oct-7-en-6-one stands out due to its unique combination of functional groups and spirocyclic structure. This uniqueness contributes to its diverse range of applications and potential in various fields.

Properties

IUPAC Name

8-ethyl-6-phenyl-2,5,8-triazaspiro[3.4]oct-5-en-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O/c1-2-16-12(17)11(10-6-4-3-5-7-10)15-13(16)8-14-9-13/h3-7,14H,2,8-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHTVQEBBBJTXAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C(=NC12CNC2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Ethyl-7-phenyl-2,5,8-triazaspiro[3.4]oct-7-en-6-one
Reactant of Route 2
5-Ethyl-7-phenyl-2,5,8-triazaspiro[3.4]oct-7-en-6-one
Reactant of Route 3
5-Ethyl-7-phenyl-2,5,8-triazaspiro[3.4]oct-7-en-6-one
Reactant of Route 4
5-Ethyl-7-phenyl-2,5,8-triazaspiro[3.4]oct-7-en-6-one
Reactant of Route 5
5-Ethyl-7-phenyl-2,5,8-triazaspiro[3.4]oct-7-en-6-one
Reactant of Route 6
5-Ethyl-7-phenyl-2,5,8-triazaspiro[3.4]oct-7-en-6-one

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